3-Mercaptohexyl hexanoate

flavor chemistry partition coefficient controlled release

3-Mercaptohexyl hexanoate (CAS 136954-22-8), also known as 3-thiohexyl caproate or FEMA 3853, is an organosulfur compound classified as a fatty acid ester that integrates a thiol group (-SH) and a hexanoate ester moiety. This molecular structure imparts distinctive sulfurous, fruity, and tropical passion fruit notes, as noted in evaluations at 0.10% in dipropylene glycol.

Molecular Formula C12H24O2S
Molecular Weight 232.38 g/mol
CAS No. 136954-22-8
Cat. No. B161075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptohexyl hexanoate
CAS136954-22-8
Molecular FormulaC12H24O2S
Molecular Weight232.38 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCC(CCC)S
InChIInChI=1S/C12H24O2S/c1-3-5-6-8-12(13)14-10-9-11(15)7-4-2/h11,15H,3-10H2,1-2H3
InChIKeyKVXKOWZLYWBURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in 50% heptane and ethanol, 10% triacetin

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptohexyl Hexanoate (CAS 136954-22-8): Sourcing Specifications for a Multi-Functional Thiol-Ester Flavoring Agent


3-Mercaptohexyl hexanoate (CAS 136954-22-8), also known as 3-thiohexyl caproate or FEMA 3853, is an organosulfur compound classified as a fatty acid ester that integrates a thiol group (-SH) and a hexanoate ester moiety . This molecular structure imparts distinctive sulfurous, fruity, and tropical passion fruit notes, as noted in evaluations at 0.10% in dipropylene glycol [1]. It is a colorless to pale yellow liquid with a specific gravity range of 0.943–0.948 at 25.00 °C, a boiling point of 280 °C at 760 mm Hg, and a logP (o/w) of 4.67, indicating pronounced hydrophobicity . The compound holds regulatory approvals from the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 556) with an Acceptable Daily Intake (ADI) status [2] and is listed by the U.S. FDA as a flavoring agent or adjuvant under FEMA GRAS Publication No. 18 [3].

Why a Generic Thiol Ester Cannot Simply Replace 3-Mercaptohexyl Hexanoate in Formulations


Direct substitution with closely related 3-mercaptohexyl esters—such as 3-mercaptohexyl acetate (3MHA) or 3-mercaptohexyl butyrate (3MHB)—is not a reliable procurement strategy due to fundamental divergences in physicochemical and sensory properties that dictate application suitability. The systematic elongation of the acyl chain from acetate (C2) to butyrate (C4) to hexanoate (C6) drives a pronounced increase in logP (hydrophobicity) and a corresponding decrease in vapor pressure , which directly impacts release kinetics and organoleptic persistence in end-use matrices. Additionally, sensory profiling reveals a shift from the floral and black currant bud notes characteristic of 3MHA [1] toward the more intense sulfurous, tropical passion fruit, and grapefruit nuances that define 3-mercaptohexyl hexanoate . These variations mean that a procurement decision based solely on shared thiol-ester functionality will produce inconsistent flavor fidelity, inappropriate volatility profiles, and variable long-term aroma stability across beverages, baked goods, and other finished products [2].

Head-to-Head Procurement Evidence: Why 3-Mercaptohexyl Hexanoate Outperforms Structural Analogs in Key Flavor and Aroma Applications


Evidence #1: Extended Hydrophobicity (logP 4.67) Distinguishes 3-Mercaptohexyl Hexanoate from the More Volatile 3MHA and 3MHB Esters

The computed or experimental logP (octanol-water partition coefficient) is a critical determinant of flavor release and matrix partitioning. 3-Mercaptohexyl hexanoate exhibits a logP of 4.67, reflecting its extended hydrophobic hexanoate side chain . This value is substantially higher than that of 3-mercaptohexyl acetate (logP 2.54 est) [1] and 3-mercaptohexyl butyrate (logP 3.602 est) [2]. The increased hydrophobicity directly influences the compound's behavior in aqueous food systems and its persistence in high-fat matrices.

flavor chemistry partition coefficient controlled release physicochemical characterization

Evidence #2: Reduced Volatility (Vapor Pressure 0.000716 mmHg) Enables Prolonged Aroma Substantivity Relative to More Volatile 3MHA

Vapor pressure is a direct indicator of volatility and substantivity. 3-Mercaptohexyl hexanoate possesses a vapor pressure of 0.000716 mmHg at 25.00 °C . This is approximately two orders of magnitude lower than the vapor pressure of 3-mercaptohexyl acetate, which is reported as 0.049400 mmHg at the same temperature . The significantly reduced volatility of the hexanoate ester translates to slower evaporation and prolonged aroma impact in applications where extended shelf life and lingering sensory presence are required.

volatility vapor pressure substantivity flavor persistence

Evidence #3: Unique Olfactory Signature—Grapefruit and Black Currant—Differentiates from Floral/Acetate and Overripe/Butyrate Esters

Sensory differentiation among the 3-mercaptohexyl ester series is both qualitative and quantitative. In standardized organoleptic evaluations at 0.10% in dipropylene glycol, 3-mercaptohexyl hexanoate is described as exhibiting fruity, sulfurous, tropical passion fruit, grapefruit, and black currant notes . In contrast, 3-mercaptohexyl acetate is characterized as floral, fruity, pear, black currant bud, and box tree , while 3-mercaptohexyl butyrate is noted for sulfurous passion fruit, fruity, tropical, and overripe fruit descriptors . The hexanoate ester provides a distinct grapefruit and black currant nuance not prominently reported for the shorter-chain esters, which lean toward floral or overripe characters respectively.

sensory analysis odor characterization quality differentiation flavor profiling

Evidence #4: Differentiated FEMA Usage Levels Across Food Categories—Tailored to Target Compound

The FEMA GRAS assessment for 3-mercaptohexyl hexanoate (FEMA 3853) establishes category-specific usage ranges that guide formulators. Reported usage levels (mg/kg) are: Baked goods 0.02–0.2; Non-alcoholic beverages 0.005–0.05; Alcoholic beverages, confections, frostings, frozen dairy, processed fruits 0.01–0.1; Chewing gum 0.05–0.3; Fruit ices 0.01–0.2 [1]. These values reflect the organoleptic potency and matrix compatibility of this specific hexanoate ester. While comparable FEMA assessments exist for the acetate (FEMA 3851) and butyrate (FEMA 3852) analogs, the concentration ranges are not interchangeable; each compound requires distinct dosage adjustments to achieve the target sensory intensity without overpowering the product profile.

regulatory compliance usage levels FEMA GRAS formulation guidance

Evidence #5: Identification as a Novel Key Aroma Contributor in Cannabis Phenotypes—Not a Generic Thiol

In a 2024 study analyzing five ice water hash rosin extracts from genetically similar cannabis phenotypes, comprehensive two-dimensional gas chromatography coupled with sulfur chemiluminescence detection and human sensory panels identified 3-mercaptohexyl hexanoate as a key minor, nonterpenoid compound driving aroma differences between phenotypes [1]. The study specifically notes that this compound was a 'newly reported' contributor to pungent citrus aromas, distinct from the dominant terpenes typically associated with cannabis scent [2]. This discovery positions 3-mercaptohexyl hexanoate as a high-impact, low-concentration aroma modulator, whereas other thiol esters may not exhibit the same potency or specificity in this matrix.

cannabis aroma nonterpenoid volatiles sensory differentiation minor component impact

Procurement-Driven Application Scenarios for 3-Mercaptohexyl Hexanoate Based on Verified Differential Evidence


High-Fat and Extended-Shelf-Life Flavor Formulations (Baked Goods, Chewing Gum, Confectionery)

Formulators prioritizing prolonged flavor release and matrix compatibility in lipid-rich systems should select 3-mercaptohexyl hexanoate over shorter-chain analogs. Its elevated logP of 4.67 and low vapor pressure of 0.000716 mmHg ensure superior retention in high-fat baked goods and sustained aroma delivery in chewing gum applications (FEMA usage: 0.05–0.3 mg/kg for gum [1]). Substituting with 3-mercaptohexyl acetate (logP ~2.54, vapor pressure ~0.049 mmHg) would result in premature flavor loss and an unintended floral character.

Authentic Grapefruit and Tropical Fruit Flavor Creation in Beverages and Dairy

Procurement of 3-mercaptohexyl hexanoate is essential for achieving authentic grapefruit and black currant nuance in tropical fruit flavor systems. Its distinct olfactory profile—fruity, sulfurous, tropical passion fruit, grapefruit, and black currant —cannot be replicated by 3-mercaptohexyl acetate (floral, box tree) or 3-mercaptohexyl butyrate (overripe fruit). In non-alcoholic beverages, recommended usage levels are 0.005–0.05 mg/kg [1], while in alcoholic beverages and dairy, levels are 0.01–0.1 mg/kg [1].

Cannabis-Infused Edibles and Inhalable Products Targeting 'Tangie' Citrus Phenotypes

Manufacturers of cannabis-derived products aiming to reproduce the pungent citrus aroma characteristic of 'Tangie' or similar phenotypes should incorporate 3-mercaptohexyl hexanoate as a key minor volatile. Recent research confirms that this compound drives aroma differentiation between cannabis phenotypes and is a newly reported contributor to pungent citrus scents [2]. Unlike bulk terpene additions, this thiol-ester provides high-impact, low-concentration modulation critical for premium product differentiation.

Wine Flavor Enhancement—Guava, Tomato Leaf, and Grapefruit Descriptors

In oenological applications, particularly for Chenin blanc and Sauvignon blanc wines, 3-mercaptohexyl hexanoate enhances specific varietal descriptors such as 'guava', 'tomato leaf', and 'grapefruit' . While 3-mercaptohexanol (3MH) and 3-mercaptohexyl acetate (3MHA) are well-studied contributors to wine aroma [3], the hexanoate ester offers a distinct flavor nuance that complements or extends the tropical fruit profile beyond what acetate and alcohol thiols provide. Procurement of the hexanoate ester enables targeted flavor profiling without altering the core varietal thiol balance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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